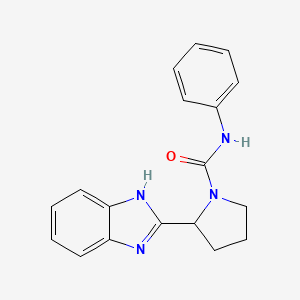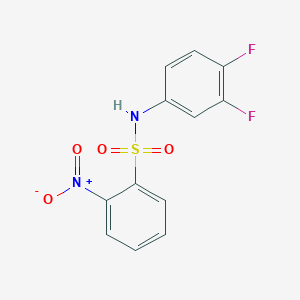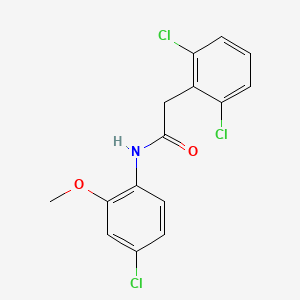![molecular formula C18H21NO2S B10978761 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B10978761.png)
1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core and a sulfonyl group attached to an isopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of electrophilic aromatic substitution reactions to introduce the sulfonyl group onto the phenyl ring, followed by cyclization to form the tetrahydroquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ISOPROPYL-4-[(4-ISOPROPYLPHENYL)SULFONYL]BENZENE: Similar structure but lacks the tetrahydroquinoline core.
1-ISOTHIOCYANATO-4-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]BENZENE: Contains an isothiocyanate group instead of the sulfonyl group.
Uniqueness
1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to the presence of both the sulfonyl group and the tetrahydroquinoline core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO2S/c1-14(2)15-9-11-17(12-10-15)22(20,21)19-13-5-7-16-6-3-4-8-18(16)19/h3-4,6,8-12,14H,5,7,13H2,1-2H3 |
InChI Key |
PTWUMEBUFBGWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B10978685.png)


![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10978706.png)

![methyl 2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10978713.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978714.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-4-carboxamide](/img/structure/B10978717.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine](/img/structure/B10978731.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10978756.png)
